Product packaging for Burixafor(Cat. No.:CAS No. 1191448-17-5)

Burixafor

Cat. No.: B10776278
CAS No.: 1191448-17-5
M. Wt: 566.7 g/mol
InChI Key: QLVSJMZJSABWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Burixafor is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor critically involved in hematopoietic stem cell (HSC) homing, leukocyte trafficking, and cancer metastasis. Its primary research value lies in its ability to disrupt the CXCR4/stromal cell-derived factor-1 (SDF-1/CXCL12) axis, a key pathway that retains HSCs within the bone marrow niche and promotes the migration and survival of malignant cells. By blocking this interaction, this compound mobilizes HSCs and progenitor cells from the bone marrow into the peripheral blood, making it a vital research tool for studying stem cell biology and for developing enhanced protocols for hematopoietic stem cell transplantation. Furthermore, its mechanism of action is extensively investigated in oncology research, particularly in understanding and inhibiting the metastasis of various cancers (e.g., breast, ovarian, pancreatic) that hijack the CXCR4/SDF-1 pathway for dissemination to distant organs. Researchers also utilize this compound to explore novel therapeutic strategies for inflammatory and autoimmune diseases where CXCR4 plays a pathogenic role. This small molecule is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H51N8O3P B10776278 Burixafor CAS No. 1191448-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1191448-17-5

Molecular Formula

C27H51N8O3P

Molecular Weight

566.7 g/mol

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid

InChI

InChI=1S/C27H51N8O3P/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33)

InChI Key

QLVSJMZJSABWRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N

Origin of Product

United States

Molecular Mechanisms of Action of Burixafor

Antagonism of CXCL12 Binding to CXCR4

A fundamental aspect of Burixafor's mechanism is its ability to competitively inhibit the binding of CXCL12 to the CXCR4 receptor. probechem.comnih.gov Studies have demonstrated that this compound exhibits a high binding affinity for CXCR4. probechem.comresearchgate.netresearchgate.net For instance, in TagLite® competitive binding assays using HEK cells expressing CXCR4, this compound showed a Ki value of 1.6 nM, indicating potent inhibition of CXCL12 binding. probechem.compostersessiononline.eu This is significantly higher affinity compared to other CXCR4 antagonists like AMD3100, which had a Ki of 40 nM in the same assay. probechem.compostersessiononline.eu This competitive binding prevents CXCL12 from engaging with its receptor, thereby blocking the initiation of downstream signaling cascades typically triggered by CXCL12-CXCR4 interaction. taigenbiotech.comnih.govmedchemexpress.com

Disruption of the CXCL12/CXCR4 Signaling Axis

The interaction between CXCL12 and CXCR4 constitutes a critical signaling axis involved in various physiological and pathological processes, including cell migration, proliferation, and survival. nih.govnih.govijbs.comscispace.comoaepublish.commednexus.org By antagonizing CXCL12 binding, this compound effectively disrupts this axis. nus.edu.sgtaigenbiotech.comnih.govresearchgate.net This disruption is the basis for this compound's ability to mobilize hematopoietic stem and progenitor cells from the bone marrow into the peripheral blood, as the CXCL12/CXCR4 axis plays a key role in retaining these cells within the bone marrow niche. taigenbiotech.comnih.govnih.govresearchgate.net The blockade of this interaction prevents the sequestration of CD34+ stem cells in the bone marrow, leading to their rapid mobilization. researchgate.net

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

CXCR4 is a member of the GPCR superfamily, and its activation by CXCL12 typically triggers various intracellular signaling pathways. nih.govnewdrugapprovals.orgresearchgate.netijbs.com this compound modulates these pathways through its antagonistic action. nih.govpatsnap.com

Inhibition of Gαi and β-arrestin2 Recruitment

Upon CXCL12 binding, CXCR4 primarily couples to Gαi proteins, leading to downstream signaling. nih.govpatsnap.com Additionally, activated GPCRs can recruit β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling. biomolther.orgmdpi.comnih.gov Research indicates that this compound antagonizes the recruitment of both Gαi and β-arrestin2 to CXCR4. nih.govpatsnap.com Studies characterizing this compound's molecular pharmacology have shown that it inhibits Gαi and β-arrestin2 recruitment with pIC50 values of 8.0 and 7.9, respectively. nih.govpatsnap.com This inhibition prevents the initiation of both G protein-dependent and β-arrestin-mediated signaling events downstream of CXCR4 activation. nih.govpatsnap.com

Attenuation of Downstream Gαi-Coupled cAMP Signaling Pathway

Activation of Gαi-coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cyclic AMP (cAMP). nih.govmedchemexpress.compatsnap.com As this compound antagonizes Gαi recruitment, it consequently attenuates the downstream Gαi-coupled signaling pathway that modulates cAMP levels. nih.govpatsnap.com This effect is consistent with its role as an inhibitor of the CXCL12-induced signaling cascade. nih.govmedchemexpress.compatsnap.com The pIC50 for this compound's attenuation of the downstream Gαi-attenuation of the cAMP signaling pathway has been reported as 7.7. nih.govpatsnap.com

Inverse Agonistic Properties

Beyond simply blocking ligand binding, this compound has been characterized as a small molecule inverse agonist targeting CXCR4. nus.edu.sgnih.govpatsnap.compatsnap.com Inverse agonists not only prevent agonist binding but also inhibit any constitutive activity of the receptor. nih.govpatsnap.com Like the prototypical inverse agonist Isothiourea-1t (IT1t), this compound has been shown to inhibit the constitutive Gαi signaling of CXCR4. nih.govpatsnap.compatsnap.com This property distinguishes this compound from some other CXCR4 antagonists and suggests it can modulate the receptor's activity even in the absence of CXCL12. nus.edu.sgnih.govpatsnap.compatsnap.com However, unlike IT1t and some other inverse agonists, this compound does not appear to induce monomerization of CXCR4 oligomeric complexes. nih.govpatsnap.compatsnap.com

Molecular Interactions and Binding Modes

Molecular docking studies have been employed to investigate the proposed binding modes of CXCR4 antagonists, including this compound (referred to as GPC-100 in some studies), using the template of the inactive CXCR4 structure. postersessiononline.eu These studies aim to understand the specific interactions between this compound and residues within the CXCR4 binding pocket. postersessiononline.euresearchgate.net While detailed atomic-level descriptions of this compound's specific interactions are complex and involve computational modeling, the high binding affinity (Ki of 1.6 nM) suggests favorable interactions within the CXCR4 receptor. probechem.compostersessiononline.eu Comparing the proposed binding modes of this compound and other antagonists like AMD3100 provides insights into the structural basis for their differential pharmacological profiles. postersessiononline.eu Research indicates that this compound demonstrates distinct divergence from AMD3100 in its interaction with CXCR4. probechem.com The binding cavity for ligands like IT1t, which shares some functional properties with this compound, is described as larger and more open compared to other Class A GPCRs, potentially influenced by the extracellular loop 2 (ECL2) of CXCR4. tandfonline.com The precise molecular interactions contributing to this compound's unique inverse agonistic properties and its inability to induce CXCR4 monomerization are areas of ongoing research. nih.govpatsnap.compatsnap.com

Summary of Key Research Findings

Mechanism of ActionAssay MethodResult (pIC50 or Ki)Reference
Inhibition of CXCL12 Binding to CXCR4TagLite® competitive binding assay (HEK cells)Ki = 1.6 nM probechem.compostersessiononline.eu
Antagonism of Gαi Recruitment-pIC50 = 8.0 nih.govpatsnap.com
Antagonism of β-arrestin2 RecruitmentPRESTO-TANGO β-arrestin assaypIC50 = 7.9 (or IC50 207 nM probechem.com) probechem.comnih.govpatsnap.com
Attenuation of cAMP Signaling Pathway-pIC50 = 7.7 nih.govpatsnap.com
Inhibition of CXCL12-induced migrationMM.1S human myeloma cellsIC50 = 28 nM probechem.compostersessiononline.eu
Inhibition of CXCL12-induced calcium fluxMDA-MB-231 cells overexpressing CXCR4IC50 = 30 nM probechem.com

Note: pIC50 is the negative logarithm of the IC50 molar concentration. Higher pIC50 values indicate greater potency.

Ligand-Receptor Binding Affinity Characterization

This compound demonstrates high binding affinity for the CXCR4 receptor. probechem.comnih.gov Studies have characterized its binding relative to other CXCR4 antagonists, such as AMD3100 (plerixafor). This compound has shown higher binding affinity for CXCR4 compared to AMD3100. probechem.comnih.gov For instance, a competitive binding assay using a TagLite® system showed this compound's ability to inhibit the binding of fluorescently labeled CXCL12 to CXCR4-expressing cells. nih.gov

Data from competitive binding assays highlight the potent interaction of this compound with CXCR4:

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compoundCXCR4Competitive Binding1.6- probechem.com
AMD3100CXCR4Competitive Binding40- probechem.com
This compoundCXCR4Radioligand Binding-59 taigenbiotech.com
Plerixafor (B1678892)CXCR4Radioligand Binding-146 taigenbiotech.com

These data indicate that this compound binds to CXCR4 with a strong affinity, effectively competing with CXCL12 for the binding site. probechem.comnih.gov

Allosteric Modulation of CXCR4

While primarily acting as a competitive antagonist at the orthosteric binding site where CXCL12 binds, research also explores potential allosteric effects of this compound on CXCR4. Allosteric modulation involves binding to a site distinct from the orthosteric site, inducing conformational changes that affect receptor function. patsnap.com

CXCR4 can exist as monomers, dimers, or higher-order oligomeric complexes, and their oligomerization status can influence signaling properties. annualreviews.orgmdc-berlin.de Studies investigating the effects of this compound on CXCR4 oligomerization have shown that, unlike some other CXCR4 modulators such as IT1t and AMD070, this compound was not able to induce monomerization of CXCR4 oligomeric complexes in certain experimental settings. patsnap.commdc-berlin.de This suggests a distinct mode of interaction with the receptor compared to agents that disrupt these oligomeric structures. patsnap.commdc-berlin.de

Furthermore, CXCR4 has been shown to interact with other receptors, forming heteromeric complexes that can allosterically modulate signaling. annualreviews.orgnih.govgpcr.co.kr Notably, CXCR4 co-localizes and interacts with the beta-2 adrenergic receptor (β₂AR). nih.govgpcr.co.kr Co-activation of CXCR4 and β₂AR can synergistically enhance downstream signaling, such as β-arrestin recruitment and calcium flux. nih.gov this compound's interaction within this complex signaling environment is an area of ongoing investigation, particularly regarding its potential to influence the functional interplay between CXCR4 and interacting receptors like β₂AR. nih.govgpcr.co.kr

Functional Selectivity Profiles

This compound exhibits functional selectivity by potently inhibiting various signaling pathways mediated by CXCL12-bound CXCR4. Key functional outcomes inhibited by this compound include β-arrestin recruitment, calcium flux, and cell migration. probechem.comnih.gov

Functional assay data illustrate this compound's inhibitory effects:

Functional AssayTargetIC50 (nM) (this compound)IC50 (nM) (Plerixafor)Reference
Calcium Flux InhibitionCXCR430500 probechem.comtaigenbiotech.com
β-arrestin RecruitmentCXCR4207- probechem.com
Chemotaxis InhibitionCXCR459146 taigenbiotech.com
Cell Migration (U937)CXCR448- probechem.com
Cell Migration (MM.1S)CXCR428- probechem.com

These results demonstrate that this compound effectively blocks key downstream signaling events and cellular responses triggered by CXCL12 binding to CXCR4. probechem.comtaigenbiotech.comnih.gov

Beyond its primary target, CXCR4, this compound has been evaluated for its selectivity against other chemokine receptors and a broad panel of other targets to assess potential off-target activities. Studies have indicated that this compound shows good selectivity against other human chemokine receptors, such as CXCR3. taigenbiotech.com In broader screening assays against a panel of selected targets, no significant off-target activities were observed at concentrations up to 100 µM. taigenbiotech.com

The selective antagonism of CXCR4 by this compound is crucial for its mechanism of action in mobilizing hematopoietic stem cells, as it specifically disrupts the CXCL12/CXCR4 axis responsible for their retention in the bone marrow without significantly affecting other chemokine receptor pathways involved in different physiological processes. newdrugapprovals.orgnih.govpatsnap.comtaigenbiotech.com

Preclinical Pharmacological and Biological Investigations of Burixafor

In Vitro Studies of Burixafor Activity

In vitro studies are fundamental to evaluating the direct effects of this compound on CXCR4 and its downstream signaling pathways in controlled cellular environments.

Cellular Assays for CXCR4 Antagonism

Cellular assays are employed to measure this compound's ability to block the functional responses mediated by CXCR4 activation. These assays typically involve stimulating cells expressing CXCR4 with its ligand, CXCL12, and observing the inhibitory effect of this compound on the resulting cellular activities.

CXCR4 is a GPCR that couples primarily to the Gi protein. patsnap.commdpi.com Activation of CXCR4 by CXCL12 triggers intracellular signaling cascades, including the mobilization of intracellular calcium ions. Calcium mobilization assays measure the increase in intracellular calcium levels following CXCL12 stimulation and assess the ability of an antagonist like this compound to inhibit this response. Studies have shown that this compound can inhibit CXCL12-induced calcium flux in cells expressing CXCR4. nih.govplos.orgashpublications.orglarvol.com One study reported an IC50 value of 0.059 µM for this compound in inhibiting calcium mobilization in CXCR4-expressing cells, demonstrating its potency in blocking this downstream signaling event. taigenbiotech.com Another study comparing this compound (GPC-100) with AMD3100 showed that co-activation of CXCR4 and β2AR with their respective ligands, CXCL12 and epinephrine (B1671497), leads to a synergistic increase in calcium flux, which is completely blocked by co-inhibition with both antagonists. ashpublications.orglarvol.comresearchgate.net

Chemotaxis, the directional migration of cells in response to a chemical gradient, is a key function mediated by the CXCL12/CXCR4 axis. patsnap.commdpi.commdpi.com Cancer cells, immune cells, and hematopoietic stem cells, among others, utilize this pathway for migration. patsnap.commdpi.comtandfonline.commdpi.com Chemotaxis inhibition assays evaluate the capacity of this compound to prevent the migration of CXCR4-expressing cells towards a CXCL12 gradient. Research indicates that this compound potently inhibits CXCL12-induced migration in various cell types, including human myeloma cells. nih.govpostersessiononline.eu An IC50 value of 28 nM for this compound in inhibiting CXCL12-induced migration in MM.1S human myeloma cells has been reported, indicating its effectiveness in blocking this functional response. nih.govpostersessiononline.eu For comparison, AMD3100 showed an IC50 of 80 nM in the same assay. nih.govpostersessiononline.eu

Radioligand-binding assays are used to determine the affinity of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor. In the context of CXCR4, these assays typically involve using a radiolabeled form of CXCL12 or a known CXCR4 antagonist and assessing the extent to which unlabeled this compound competes for binding sites. Studies have demonstrated that this compound has a high binding affinity for the CXCR4 receptor. nih.govplos.orgresearchgate.net Using a competitive binding assay (TagLite® technology), this compound showed an inhibitory constant (Ki) of approximately 1.6 nM for inhibiting CXCL12 binding to CXCR4, while AMD3100 had a Ki of approximately 40 nM, suggesting a higher affinity of this compound for CXCR4 in this assay. nih.govplos.org Another study using a CXCL12 competition binding assay on human CXCR4 reported an IC50 value of 10 nM for this compound. researchgate.netmdpi.com However, different Ki values (0.1 ± 0.02 nM) were reported for this compound in competition with a fluorescently labeled monoclonal antibody (APC-12G5) researchgate.netmdpi.com, highlighting potential variations depending on the specific assay methodology and probe used. researchgate.netmdpi.com

Eu-GTP binding assays, or more broadly GTPγS binding assays utilizing a europium-labeled GTP analog, are used to measure the activation of G proteins downstream of GPCR activation. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the alpha subunit of the heterotrimeric G protein. This exchange can be measured using labeled GTP analogs. As a Gi-coupled receptor, CXCR4 activation leads to Gi protein activation. This compound, as an antagonist, is expected to inhibit this activation. While specific data on Eu-GTP binding assays for this compound were not extensively detailed in the search results, the inhibition of Gαi recruitment by this compound has been reported. patsnap.com One study comparing AMD3100 and AMD3465 mentioned IC50 values for GTP binding assays as a measure of G protein activation inhibition. mdpi.com

Radioligand-Binding Assays

Effects on Cell Signaling Pathways

Beyond G protein activation, the CXCL12/CXCR4 axis activates several intracellular signaling cascades critical for various cellular functions, including cell survival, proliferation, and migration. patsnap.commdpi.com These pathways include the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways, as well as NFκB. patsnap.commdpi.com Preclinical investigations have explored this compound's effects on these downstream signaling events. This compound has been shown to interfere with the SDF-1/CXCR4 signaling pathway. medchemexpress.commedchemexpress.com Studies have indicated that this compound can inhibit microenvironment-induced phosphorylation of key signaling proteins like Pyk2 (Y579/Y580) and FAK (Y925) in human glioblastoma (GBM) cell lines, which are involved in cell migration and invasion. medchemexpress.com Furthermore, this compound has been reported to antagonize both Gαi and β-arrestin2 recruitment and attenuate the downstream Gαi-attenuation of the cAMP signaling pathway. plos.orgpatsnap.com These findings underscore this compound's ability to modulate multiple signaling pathways activated by CXCR4.

Here is a summary of some in vitro data for this compound:

Assay TypeCell Line / SystemMeasured ParameterThis compound ValueComparator (AMD3100) ValueSource
Calcium MobilizationCXCR4-expressing cellsIC500.059 µM0.146 µM taigenbiotech.com
Chemotaxis InhibitionMM.1S human myeloma cellsIC50 (CXCL12-induced migration)28 nM80 nM nih.govpostersessiononline.eu
Radioligand BindingHEK cells (TagLite® competitive binding)Ki (Inhibition of CXCL12 binding)~1.6 nM~40 nM nih.govplos.org
Radioligand BindingHuman CXCR4 (CXCL12 competition)IC5010 nM- researchgate.netmdpi.com
Radioligand BindingHuman CXCR4 (12G5 antibody competition)Ki0.1 ± 0.02 nM221 ± 40 nM researchgate.netmdpi.com
β-arrestin2 RecruitmentHTLA cells overexpressing CXCR4-tango and β2ARpIC508.0- patsnap.com
Gαi Recruitment-pIC507.7- patsnap.com
cAMP Signaling-pIC50 (Gαi-attenuation inhibition)7.9- patsnap.com
Phosphorylation InhibitionHuman glioblastoma (GBM) cell linesInhibition of Pyk2 (Y579/Y580) and FAK (Y925) phosphorylation (at 1 µM this compound)Inhibitory- medchemexpress.com

Note: The values presented are derived from the cited preclinical studies and may vary depending on the specific experimental conditions and cell lines used.

Inhibition of Microenvironment-Induced Phosphorylation (e.g., Pyk2, FAK)

This compound has demonstrated the ability to inhibit microenvironment-induced phosphorylation of key signaling molecules, specifically Proline-rich tyrosine kinase 2 (Pyk2) and Focal Adhesion Kinase (FAK). medchemexpress.com These non-receptor tyrosine kinases are involved in various cellular processes, including cell migration, proliferation, and survival, and are often activated downstream of integrin receptors and G protein-coupled receptors like CXCR4. mdpi.comresearchgate.netplos.org

Studies using human glioblastoma (GBM) cell lines have shown that this compound, at a concentration of 1 µM for 2 hours, inhibits the phosphorylation of Pyk2 at tyrosine residues Y579/Y580 and FAK at tyrosine residue Y925. medchemexpress.com This suggests that this compound's antagonism of CXCR4 interferes with downstream signaling pathways that lead to the activation of Pyk2 and FAK in the context of the cellular microenvironment. medchemexpress.commdpi.com The activation of Pyk2 and FAK has been linked to increased invasiveness and proliferation in glioblastoma cells, mediated by factors released from the microenvironment, such as SDF-1α. researchgate.netmdpi.commdpi.com

Impact on Cellular Processes

Beyond its effects on phosphorylation, this compound influences several critical cellular processes.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of malignancy, contributing significantly to disease progression and poor prognosis, particularly in aggressive cancers like glioblastoma. mdpi.comfrontiersin.orgoncotarget.com Preclinical investigations have indicated that this compound can suppress the migration and invasion of glioblastoma cells. medchemexpress.com

In human glioblastoma cell lines, treatment with 1 µM this compound for 2 hours was shown to suppress both cell migration and invasion. medchemexpress.com This effect is consistent with the known role of the CXCL12/CXCR4 axis in promoting tumor cell motility and invasiveness. nih.govmdpi.com By blocking CXCR4, this compound disrupts the signaling cascades, including those involving Pyk2 and FAK, that facilitate these aggressive cellular behaviors. medchemexpress.commdpi.comnih.gov

CXCR4 serves as a co-receptor for the entry of certain strains of the Human Immunodeficiency Virus type 1 (HIV-1), specifically X4-tropic strains, into target cells. mdpi.comrsc.orgresearchgate.net This makes CXCR4 an important target for inhibiting viral entry. rsc.org

Studies have demonstrated that this compound can inhibit X4-tropic HIV-1 infection. nih.gov In TZM-bl reporter cells, this compound suppressed HIV-1 infection with an IC50 value of 78 nM. nih.gov This inhibitory activity is attributed to this compound's function as a CXCR4 antagonist, preventing the interaction between the viral envelope protein and the CXCR4 receptor on the cell surface, thereby blocking viral entry. medchemexpress.comrsc.orgnih.gov

CompoundHIV-1 Infection Inhibition (IC50)
This compound78 nM
IT1t5 nM
AMD31008 nM
LY25109248 nM
WSC02x2254 nM
BTK-140435 nM
WSC02257 nM
EPI-X431 µM

Note: Data compiled from in vitro studies using TZM-bl reporter cells inoculated with CXCR4-tropic HIV-1. nih.gov

Suppression of Cell Migration and Invasion (e.g., glioblastoma cells)

Specificity and Selectivity Profiling

Assessing the specificity and selectivity of a compound is crucial in preclinical development to understand its potential interactions with targets other than the primary one.

Chemokine receptors constitute a family of GPCRs involved in various cellular functions, particularly immune cell trafficking. guidetopharmacology.orgfrontiersin.org Given the structural similarities among these receptors, evaluating the selectivity of a CXCR4 antagonist against other chemokine receptors is important.

This compound has been evaluated for its selectivity against other human chemokine receptors, including CXCR3. taigenbiotech.comfrontiersin.orgresearchgate.net In calcium mobilization assays and chemotaxis assays, this compound showed significantly lower activity against CXCR3 compared to CXCR4. taigenbiotech.com For instance, in calcium mobilization assays, the EC50 for this compound at CXCR4 was 0.01 µM, while at CXCR3 it was >30 µM. taigenbiotech.com Similarly, in chemotaxis assays, the IC50 for this compound at CXCR4 was 0.006 µM, compared to >10 µM at CXCR3. taigenbiotech.com This indicates that this compound is a potent CXCR4 antagonist with good selectivity over CXCR3. taigenbiotech.com

ReceptorAssayThis compound ValuePlerixafor (B1678892) ValueUnit
CXCR4Calcium mobilization0.010.5µM
CXCR3Calcium mobilization>30>30µM
CXCR4Chemotaxis0.0060.041µM
CXCR3Chemotaxis>10>10µM
CXCR4Radioligand binding0.0590.146µM
CXCR4Eu-GTP binding0.0430.302µM

Note: Data represents EC50 or IC50 values from in vitro assays. taigenbiotech.com

To assess the potential for unintended interactions, this compound has undergone off-target activity screening. taigenbiotech.comcriver.com In vitro studies have tested this compound against a panel of selected targets to identify any significant binding or inhibitory activity outside of its intended CXCR4 target. taigenbiotech.com

This compound was tested at a concentration of 100 µM against 68 selected targets in a lead profile screening. taigenbiotech.com No significant off-target activities were observed in this screening. taigenbiotech.com Additionally, in vitro studies evaluating the inhibition of major human liver microsomal cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) showed that this compound did not inhibit the activities of these enzymes. taigenbiotech.com These findings suggest a favorable selectivity profile for this compound at the tested concentrations, minimizing the likelihood of significant off-target interactions. taigenbiotech.com

Evaluation against Other Human Chemokine Receptors (e.g., CXCR3)

In Vivo Studies of this compound Activity in Animal Models

Preclinical studies utilizing animal models, including mice and swine, have provided valuable insights into the in vivo effects of this compound. These studies have primarily focused on its ability to mobilize different cell types and the factors influencing this process.

Hematopoietic Stem Cell Mobilization Studies

Investigations in animal models have extensively explored this compound's capacity to mobilize hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HSPCs).

Studies in mice have demonstrated that a single intravenous dose of this compound can lead to a rapid increase in peripheral white blood cell counts within 30 minutes. researchgate.netnih.gov this compound has been shown to mobilize stem cells and progenitor cells from the bone marrow into the peripheral circulation. taigenbiotech.com In mice, this compound mobilized more white blood cells into peripheral blood compared to plerixafor. plos.org

Research in pigs has also indicated that pharmacological blockade of CXCR4 with this compound (TG-0054) can improve heart function after myocardial infarction, which was associated with enhanced mobilization and cardiac recruitment of progenitor cells. researchgate.netresearchgate.netahajournals.orgahajournals.org

CXCR4 antagonism has been shown to promote the mobilization of endothelial precursor cells in animal models, with potential improvements in cardiac performance possibly mediated by enhanced angiogenesis. researchgate.net Studies in mice have linked the beneficial effects of CXCR4 blockade after myocardial infarction to enhanced mobilization and cardiac recruitment of endothelial progenitor cells and increased infarct vascularization. researchgate.netahajournals.orgahajournals.org

Additive or synergistic effects in mobilizing HSCs were observed when this compound was combined with G-CSF in mice. taigenbiotech.com The combination of G-CSF and this compound resulted in significantly greater mobilization of white blood cells compared to G-CSF alone or G-CSF plus AMD3100 in mice. plos.org Analysis of LSK cells (Lin-Sca1+ckit+), a population enriched for hematopoietic stem and progenitor cells, showed that the combination of G-CSF and this compound, with and without propranolol (B1214883), resulted in a higher fold increase in LSK cells in peripheral blood compared to G-CSF plus AMD3100 in mice. plos.org

Table 1: Fold Increase in Mobilized Cells in Mice (relative to vehicle)

Compound(s)WBC Fold IncreaseLSK Cell Fold Increase
G-CSF4.5-
G-CSF + AMD31006.613
G-CSF + this compound8.420
G-CSF + this compound + Propranolol8.224

Data based on Source plos.org. Note: LSK cell data for G-CSF alone was not explicitly provided in the source for direct comparison in this table.

Preclinical findings indicate that the addition of propranolol, a beta-adrenergic receptor blocker, to this compound alone or in combination with G-CSF can enhance hematopoietic cell mobilization. postersessiononline.euresearchgate.net Seven-day pretreatment with propranolol enhanced LSK cell mobilization by this compound, leading to a 4-fold increase in circulating HSPCs. researchgate.net The addition of propranolol to the G-CSF and this compound combination resulted in greater stem cell mobilization than the G-CSF and plerixafor combination in mice. plos.orgpostersessiononline.eunih.gov

This compound has been shown to increase peripheral white blood cell counts. researchgate.netnih.gov As expected, white blood cell, CD133+ cell, and CD34+ cell concentrations generally increased with increasing doses of this compound in studies. researchgate.netnih.gov211.93.39patsnap.comresearchgate.net At maximal levels, the CD34+ cell counts increased 3- to 14-fold from baseline levels. researchgate.netnih.govpatsnap.comresearchgate.net

Propranolol significantly improved this compound-induced mobilization of lymphocytes, with a robust impact on CD8+ T cells. postersessiononline.euresearchgate.net Immune cell subset analyses revealed that this compound induced a 3-fold increase in circulating CD8+ T cells, which was increased to 7-fold when combined with propranolol. researchgate.net this compound-induced mobilization of NK and B cells was also improved by propranolol. researchgate.net

Table 2: Fold Increase in Mobilized Lymphocyte Subsets in Mice (relative to vehicle)

Compound(s)CD8+ T Cell Fold IncreaseNK Cell Mobilization Improved by Propranolol?B Cell Mobilization Improved by Propranolol?
This compound3YesYes
This compound + Propranolol7YesYes
Plerixafor2Not specifiedNot specified

Data based on Source researchgate.net.

Efficacy in Animal Models of Ischemic Tissue Repair

Ischemic Limb Claudication Models

Preclinical investigations have indicated this compound's potential in animal models of ischemic tissue repair, including ischemic limb claudication taigenbiotech.com. Ischemic limb claudication is a symptom of peripheral artery disease (PAD), characterized by pain during exercise due to insufficient blood flow verjournal.comnih.gov. While conventional hindlimb ischemia (HLI) rodent models often show spontaneous recovery, which does not fully replicate the chronic nature of critical limb ischemia (CLI) in humans, novel models are being developed to better evaluate therapeutic candidates nih.govnih.gov. Studies in HLI animal models have shown that this compound can promote angiogenesis and improve blood flow taigenbiotech.com.

Potential to Improve Cardiac Function

Pharmacological blockade of CXCR4 with small-molecule antagonists, including this compound (TG-0054), has demonstrated the potential to improve heart function in animal models of myocardial infarction (MI) uni-muenchen.denih.govahajournals.org. Studies in mice and pigs with MI have shown beneficial effects associated with enhanced mobilization and cardiac recruitment of endothelial progenitor cells and increased infarct vascularization uni-muenchen.deahajournals.org. This aligns with the known role of CXCR4 in regulating progenitor cell homing uni-muenchen.deahajournals.org. Preclinical studies using a porcine model of myocardial infarction have shown that this compound can mobilize mesenchymal stem cells, attenuate inflammation, and preserve cardiac systolic function uni-muenchen.de.

Role in Organ Transplantation Models

CXCR4 blockade is being investigated as a potential strategy in transplantation, partly due to its ability to mobilize immunomodulatory mesenchymal stem cells researchgate.netnih.govnih.gov. Studies in experimental transplant models have explored the effects of this compound researchgate.net.

Reduction of Acute Rejection Incidence in Cardiac Allograft Vasculopathy (e.g., swine heart transplant model)

In a swine heterotopic cardiac allograft model, the administration of this compound significantly attenuated the incidence rate of acute rejection researchgate.netnih.govnih.gov. Swine recipients received mycophenolate mofetil (MMF) and corticosteroids as a control, or in combination with this compound using different regimens researchgate.netnih.gov. The this compound-treated groups showed a reduced incidence of acute rejection compared to the control group researchgate.netnih.govnih.gov. For instance, the group receiving a two-dose plus booster regimen of this compound survived without acute rejection for a median of 136 days, compared to a median of 33.5 days in the control group (P = 0.0209) nih.govresearchgate.net. After 150 days, while all control group specimens had died, 28.5% of the two-dose this compound group and 60% of the two-dose plus booster group survived (P = 0.0088) nih.govnih.gov.

Table 1: Acute Rejection Incidence and Survival in Swine Cardiac Allograft Model

GroupnMedian Days to First Acute RejectionSurvival at 150 Days (%)P-value (Acute Rejection)P-value (Survival)
Control1033.50--
This compound 2-dose7-28.50.0020.0088
This compound 2-dose + Booster5136600.02090.0088

Data derived from researchgate.netnih.govnih.gov. Median days to first acute rejection for this compound 2-dose group was not explicitly stated as surviving without acute rejection for a median of 136 days was specific to the 2-dose + booster group.

These findings were associated with reduced cell infiltrates in the allografts researchgate.netnih.govnih.gov.

Alleviation of Intimal Hyperplasia

In the same swine cardiac allograft model, this compound administration also significantly attenuated the severity of intimal hyperplasia at the study endpoint (P = 0.0097) researchgate.netnih.govnih.gov. Intimal hyperplasia, the thickening of the inner layer of blood vessels, contributes to cardiac allograft vasculopathy (CAV) researchgate.netresearchgate.net. In the control group allografts, small vessels were more susceptible to CAV and showed significant intimal hyperplasia nih.govresearchgate.net. Notably, intimal hyperplasia in small vessels was significantly reduced after this compound treatment nih.govresearchgate.net. However, no significant difference was observed in the extent of intimal hyperplasia in large vessels between the this compound and control groups nih.govresearchgate.net.

Potential in Chemosensitization

This compound has potential application in chemosensitization, particularly in the treatment of leukemia patients, with the aim of delaying relapse after chemotherapy taigenbiotech.com. The adhesion and homing of leukemia cells to the bone marrow, a protective environment that can confer resistance to chemotherapy, is mediated by CXCR4/SDF-1 interactions biospace.com.

Theoretical Application in Hematological and Solid Tumors

In preclinical animal models of leukemia, this compound has been shown to mobilize leukemic cells from the bone marrow into the peripheral circulation biospace.com. When this compound was administered together with chemotherapeutic agents to mice bearing human leukemia, the combination greatly prolonged survival time compared to treatment with chemotherapeutic agents alone biospace.com.

CXCR4 is expressed by tumor cells in both blood malignancies and solid tumors researchgate.net. The potential impact of CXCR4 inhibitors in this context is that they may improve leukemia cell killing by releasing cells from the protected marrow microenvironment bloodcancerstoday.com. Preclinical data suggests that combined blockade of CXCR4 with this compound and the beta-2 adrenergic receptor can lead to improved chemotherapy response in acute myeloid leukemia (AML) cells nus.edu.sgbusinesswire.combloodcancerstoday.commorningstar.com. In vitro studies combining this compound and propranolol (a beta blocker) with cytarabine (B982) chemotherapy increased drug sensitivity, shown by a reduced IC50 compared to cytarabine alone bloodcancerstoday.com. This suggests that simultaneous blockade of CXCR4 and ADRB2 may potentiate chemotherapy response in AML, potentially by disrupting microenvironment-mediated chemotherapy protection bloodcancerstoday.com. While preclinical data supports the potential in hematological and solid tumors, further clinical evaluation is needed to ascertain improvement in patient outcomes bloodcancerstoday.comlarvol.comnih.govnih.gov.

In Vitro Metabolism Studies (e.g., CYP Inhibition)

In vitro metabolism studies are a critical component of preclinical drug development, providing insights into how a compound is processed by the body's enzymatic systems, particularly the cytochrome P450 (CYP) enzymes. These enzymes play a major role in the biotransformation of many drugs, and evaluating a new drug's potential to inhibit or induce their activity is essential for predicting potential drug-drug interactions mdpi.combioivt.combioivt.comevotec.com. Inhibition of CYP enzymes can lead to increased exposure of co-administered drugs that are substrates of those enzymes, potentially causing toxicity or altered efficacy bioivt.combioivt.comevotec.com.

Studies investigating the in vitro metabolic profile of this compound have included assessments of its potential to inhibit major human liver microsomal cytochrome P450 enzymes. In these investigations, this compound was evaluated for its effects on the activity of several key CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 taigenbiotech.com.

Detailed research findings from in vitro studies indicate that this compound did not inhibit the activities of these major human liver microsomal cytochrome P450 enzymes taigenbiotech.com. This suggests a low potential for this compound to cause drug-drug interactions through the inhibition of these specific metabolic pathways bioivt.combioivt.com.

The assessment of CYP inhibition typically involves incubating the test compound with human liver microsomes and isoform-specific probe substrates, followed by measuring the formation of metabolites. A decrease in metabolite formation compared to control indicates enzyme inhibition, and the concentration causing 50% inhibition (IC50) is determined evotec.com. While specific IC50 values for this compound against these enzymes were not detailed in the available information, the qualitative finding indicates a lack of significant inhibition at the tested concentrations taigenbiotech.com.

The following table summarizes the findings from in vitro CYP inhibition studies with this compound:

CYP IsoformInhibition Observed
CYP1A2No
CYP2C9No
CYP2C19No
CYP2D6No
CYP3A4No

These in vitro findings suggest that this compound is unlikely to be a perpetrator of pharmacokinetic drug interactions mediated by the inhibition of these major CYP enzymes bioivt.combioivt.com. Further in vitro studies could explore other metabolic pathways or transporter interactions, as recommended by regulatory guidelines for a comprehensive understanding of a drug's disposition and interaction potential bioivt.comeuropa.eu.

Synthetic Approaches and Structural Characterization of Burixafor

Overview of Chemical Synthesis Pathways

While specific detailed synthetic pathways for Burixafor are not extensively detailed in the publicly available search results, its structural relationship to AMD3100 (Plerixafor) provides some context. AMD3100 is a bicyclam derivative consisting of two cyclam rings linked by an aromatic bridge. nih.govresearchgate.net Synthetic procedures for AMD3100 often involve using protected cyclam rings as starting materials and employing approaches to bridge the macrocyclic units. rsc.org The choice of protecting groups, such as Boc (tert-butoxycarbonyle), is influenced by their ease of removal under acidic conditions. rsc.org

Given that this compound is described as being based on a cyclic bicyclam structure, albeit monocyclic, its synthesis likely involves the construction or modification of similar macrocyclic or related amine-containing ring systems and the incorporation of the phosphonic acid group and other substituents. nih.gov The synthesis of complex organic molecules like this compound often involves multi-step pathways utilizing various chemical reactions and strategies, such as retrosynthetic analysis to break down the target molecule into simpler, readily available starting materials. nobelprize.orgchemical.ai Chemical synthesis can also involve combined bio-chemical routes for certain complex molecules. mdpi.com

Derivatives and Analogues in Research

Research into CXCR4 antagonists has led to the development of various derivatives and analogues of core structures like AMD3100, with the aim of improving properties such as affinity, selectivity, and oral bioavailability. nih.govnih.gov this compound itself can be considered an analogue developed from research into CXCR4 inhibition. nih.gov

AMD3100, a well-known bicyclam, has served as a template for the synthesis of new derivatives. nih.govrsc.org For instance, AMD3465 is another potent analogue of AMD3100 featuring a monomacrocyclic structure with a 14-member ring, exhibiting higher affinity for CXCR4 compared to AMD3100. nih.govresearchgate.net Other related CXCR4 antagonists include KRH-1636, KRH-3955, and T140 analogs. nih.gov Peptide-based CXCR4 antagonists, such as those derived from T140 like Motixafortide (BL-8040), and the endogenous peptide inhibitor EPI-X4 and its derivatives like WSC02, also represent significant areas of research into CXCR4 targeting agents. nih.govnih.govresearchgate.netpatsnap.com Novel structural templates, including non-macrocyclic compounds and those based on an aminoquinoline template, are also being explored to identify potent CXCR4 antagonists with improved properties. patsnap.comx-mol.net

These derivatives and analogues are investigated for various applications, including stem cell mobilization, cancer therapy, and as tools for molecular imaging. nih.govrsc.orgnih.goviaea.orgnih.gov

Role of Chemical Structure in CXCR4 Binding and Activity

The chemical structure of this compound is critical to its function as a CXCR4 antagonist. This compound binds to the CXCR4 receptor, preventing the interaction with CXCL12 and inhibiting subsequent receptor activation. nih.govcancer.gov This antagonistic activity is the basis for its ability to mobilize hematopoietic stem and progenitor cells. cancer.govnih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to a compound's structure affect its binding affinity and biological activity. For CXCR4 antagonists, these studies aim to elucidate the key structural features responsible for high-affinity binding to the receptor and effective blockade of CXCL12 signaling. x-mol.netnih.govresearchgate.net

While specific detailed SAR data solely focused on this compound's structural components is not extensively available, research on related CXCR4 antagonists like AMD3100 and its derivatives provides insights. The bicyclam structure of AMD3100, with its positively charged amine centers, is known to interact with specific residues within the CXCR4 binding pocket, including negatively charged aspartic acid residues, which are essential for the interaction. nih.gov

Studies comparing the binding affinities of different CXCR4 antagonists highlight the impact of structural variations. For example, this compound has shown a low Ki value of approximately 0.1 nM in some studies, indicating high binding affinity for CXCR4, which is lower than the Ki value reported for AMD3100 (221 nM) in the same study, suggesting a potentially higher affinity for this compound. nih.govresearchgate.netbiorxiv.org However, it is noted that binding affinity values can vary depending on the assay used. researchgate.netmdpi.com

The ability of this compound to rapidly mobilize stem cells compared to other CXCR4 inhibitors suggests favorable pharmacokinetic and pharmacodynamic properties influenced by its chemical structure. ashpublications.orgpatsnap.com

Computational and in Silico Research on Burixafor

Molecular Docking Simulations of Burixafor-CXCR4 Interactions

Molecular docking simulations have been extensively used to investigate the binding interactions between this compound and its primary target, the CXCR4 receptor. These simulations predict the preferred orientation and binding affinity of this compound within the CXCR4 binding site. High-resolution molecular docking simulations evaluating the effects of several selective CXCR4 antagonists, including this compound, on CXCR4 have been performed. researchgate.net These studies utilized the X-ray crystallographic structure of CXCR4 (PDB ID: 3ODU) to conduct iterative docking simulations. researchgate.net Analysis of the docking results revealed that this compound exhibited a high affinity for CXCR4, with a calculated Gibbs free energy change (ΔG) of -9.3 kcal/mol. researchgate.net Overlay analyses of proposed binding modes obtained from molecular docking with the template of the inactive CXCR4 structure have also been presented, providing visual representations of how this compound might interact with the receptor. postersessiononline.eu Molecular docking studies involving CXCR4 and various potential inhibitors, including this compound, have also been conducted in the context of identifying repurposing candidates. patsnap.com These docking experiments aim to determine the strength of the interaction, often expressed as a docking score or binding energy, to rank potential inhibitors.

Molecular Dynamics Simulations to Validate Binding Modes

Molecular dynamics (MD) simulations are a crucial follow-up to molecular docking, providing insights into the dynamic stability of the protein-ligand complex and validating the predicted binding modes over time. This compound, along with other identified potential inhibitors, has been subjected to molecular dynamics simulations to validate their binding modes and assess the stability of the resulting complexes. patsnap.comnih.gov These simulations help to understand how the ligand behaves within the binding pocket in a more realistic environment, accounting for flexibility of both the ligand and the protein. MD simulation studies are used to obtain the dynamic expression and to comprehend the stability of the protein-ligand complex following docking. plos.org Studies on other CXCR4 inhibitors have also utilized MD simulations to reveal how ligands stabilize interactions within the binding pocket and maintain essential receptor interactions. researchgate.net This validation step is critical for confirming the reliability of the docking results and provides a more comprehensive picture of the interaction.

Virtual Screening for Identification of Potential Inhibitors and Repurposing

Virtual screening (VS) techniques have been applied to large libraries of compounds to identify potential CXCR4 inhibitors, with this compound emerging in some of these screens. High-throughput virtual screening of extensive libraries of approved or investigational drugs has led to the identification of potential inhibitors with high binding affinities. patsnap.comnih.gov In one such screening effort involving over 5800 drugs, this compound was identified as a common potential inhibitor with high binding affinity, suggesting its potential for repurposing. patsnap.comnih.gov This identified repurposing potential was further validated through molecular dynamics simulations. patsnap.comnih.gov Virtual screening has also been employed in the search for potential inhibitors of other targets, such as ACE2 for COVID-19, where this compound was identified as a promising repositionable drug candidate based on docking calculations. nus.edu.sgresearchgate.net These in silico screening approaches are valuable for efficiently sifting through vast numbers of compounds to prioritize those with the highest likelihood of binding to a target, significantly accelerating the drug discovery and repurposing process. mdpi.com

In Silico Analysis of this compound Interactions with Other Biological Targets (e.g., Claudin-18 isoform X1)

In addition to its well-established interaction with CXCR4, in silico studies have explored this compound's potential interactions with other biological targets. A comprehensive in silico investigation evaluated the effects of selective CXCR4 antagonists, including this compound, on both CXCR4 and Claudin-18 isoform X1. researchgate.netlarvol.com This study utilized high-resolution molecular docking simulations to assess the binding affinity of this compound to Claudin-18 isoform X1. researchgate.net The results indicated that this compound also demonstrated a strong interaction with Claudin-18 isoform X1, with a calculated Gibbs free energy change (ΔG) of -9.1 kcal/mol. researchgate.net This suggests the potential for this compound to interact with targets beyond CXCR4, highlighting the value of in silico methods in identifying potential off-target effects or polypharmacological activity. Claudin-18 is a tight junction protein with two main isoforms, Claudin 18.1 and Claudin 18.2, with Claudin 18.2 being particularly relevant in gastric cancers. nih.govoncologynewscentral.com

Molecular Docking Results of this compound with CXCR4 and Claudin-18 Isoform X1

TargetPDB ID / Model InformationDocking MethodBinding Affinity (ΔG)Citation
CXCR43ODUHigh-resolution molecular docking-9.3 kcal/mol researchgate.net
Claudin-18 isoform X1Homology model (I-TASSER)High-resolution molecular docking-9.1 kcal/mol researchgate.net

Comparative Pharmacology and Receptor Heteromerization

Comparison of Burixafor with Other CXCR4 Antagonists

This compound (also known as TG-0054 or GPC-100) is a small molecule CXCR4 antagonist that has been characterized pharmacologically and compared to other known CXCR4 inhibitors, including both approved and investigational agents. patsnap.comnih.govlarvol.com These comparisons highlight the distinct properties of this compound in the context of CXCR4-targeted therapies.

Plerixafor (B1678892) (AMD3100)

Plerixafor (AMD3100) is a well-established bicyclam derivative and the first small-molecule CXCR4 antagonist approved by the FDA, primarily for hematopoietic stem cell mobilization in patients with non-Hodgkin lymphoma and multiple myeloma. nih.govglobenewswire.comwikipedia.orgthno.org this compound, a monocyclic structure, has demonstrated a higher affinity for CXCR4 compared to AMD3100 in preclinical studies. nih.gov In competitive binding assays, this compound showed a significantly lower IC50 value (0.3 nM) compared to AMD3100 (578 nM), indicating a much stronger binding affinity to CXCR4. nih.gov While both compounds are effective in mobilizing hematopoietic stem cells, studies in mice have shown that this compound can mobilize more white blood cells into peripheral blood compared to plerixafor. ashpublications.orgresearchgate.net

IT1t

Isothiourea-1t (IT1t) is a prototypical inverse agonist of CXCR4. patsnap.comnih.gov this compound and IT1t share some similarities in their pharmacological profiles; both have been shown to inhibit the constitutive Gαi signaling of CXCR4. patsnap.comnih.gov However, a key distinction lies in their effects on CXCR4 oligomeric complexes. Unlike IT1t and other reported inverse agonists, this compound was not able to induce monomerization of CXCR4 oligomeric complexes in studied models. patsnap.comnih.gov In terms of binding affinity, IT1t demonstrated an IC50 of 1.5 nM in competitive binding assays, which is also considerably lower than AMD3100 but higher than this compound's 0.3 nM. nih.gov IT1t was also used in the crystallization of the CXCR4 receptor, revealing a distinct binding mode compared to AMD3100. nih.govresearchgate.net

MSX-122

MSX-122 is an orally available, non-peptidic small molecule described as a partial antagonist of CXCR4. nih.govresearchgate.netpatsnap.com It has been investigated in clinical trials for applications such as hot flashes in breast cancer patients. nih.govresearchgate.net Unlike this compound and IT1t, MSX-122 did not interfere with 12G5 antibody binding in studies, suggesting it binds to a different site on the receptor, likely penetrating into a deep binding pocket rather than the extracellular loop 2 (ECL2). nih.gov MSX-122 also showed differing activity in functional assays; it did not suppress HIV-1 infection or block CXCL12-induced cell migration in certain models, unlike this compound and IT1t. nih.gov

Mavorixafor (X4P-001)

Mavorixafor (X4P-001) is another orally available small molecule CXCR4 antagonist that has progressed in clinical development, including for conditions like WHIM syndrome. patsnap.comtandfonline.comwikipedia.org In silico studies comparing several CXCR4 antagonists, including this compound and Mavorixafor, for their potential to target both CXCR4 and Claudin-18 isoform X1, indicated that this compound exhibited a higher predicted affinity for CXCR4 with a Gibbs free energy change (ΔG) of -9.3 kcal/mol, compared to Mavorixafor's ΔG of -7.3 kcal/mol. researchgate.net These in silico findings suggest potential differences in their binding interactions with CXCR4.

Pharmacological Profile Distinctions and Similarities

The comparative studies reveal that this compound possesses a unique pharmacological profile among CXCR4 antagonists. patsnap.comnih.gov While it shares the ability to inhibit CXCL12 binding and antagonize downstream signaling pathways like Gαi and β-arrestin2 recruitment with other antagonists, its potency and specific effects on receptor conformation or oligomerization differ. patsnap.comnih.gov this compound exhibits a higher binding affinity for CXCR4 than both Plerixafor and IT1t in competitive binding assays. nih.gov A notable distinction is this compound's inverse agonistic properties and its inability to induce monomerization of CXCR4 oligomeric complexes, a characteristic observed with IT1t but not this compound. patsnap.comnih.gov This suggests that this compound interacts with CXCR4 in a manner that is distinct from both the bicyclam (Plerixafor) and isothiourea (IT1t) classes of antagonists, potentially influencing its downstream signaling effects and biological outcomes. patsnap.comnih.gov The differences in binding sites and functional effects, as seen with MSX-122, further underscore the diverse mechanisms by which CXCR4 antagonists can interact with the receptor. nih.gov

Here is a summary of some comparative pharmacological data:

CompoundBinding Affinity (IC50 vs 12G5) [nM]Inhibition of HIV-1 Infection (IC50) [nM]Inhibition of Cell Migration (IC50) [nM]Inverse Agonist PropertiesInduces CXCR4 Monomerization
This compound (TG-0054)0.3 nih.gov78 nih.gov1401 nih.govYes patsnap.comnih.govNo patsnap.comnih.gov
Plerixafor (AMD3100)578 nih.govNot specified in source60 nih.govNo (Antagonist) nih.govNot specified in source
IT1t1.5 nih.gov5 nih.govNot specified in sourceYes patsnap.comnih.govYes patsnap.comnih.gov
MSX-122No interference nih.govNo suppression nih.govNo suppression nih.govPartial Antagonist nih.govpatsnap.comNot specified in source

Note: Data is compiled from cited sources and may represent specific experimental conditions.

Investigation of CXCR4 Heteromerization

CXCR4, as a G protein-coupled receptor (GPCR), can form heteromers with other receptors, which can lead to altered signaling pathways. researchgate.netashpublications.orgpostersessiononline.eupatsnap.com Investigations into CXCR4 heteromerization have explored its interactions with other GPCRs, such as the beta-2 adrenergic receptor (β2AR). ashpublications.orgresearchgate.netashpublications.orgpostersessiononline.eu Studies using techniques like Proximity Ligation Assay have shown that endogenously expressed CXCR4 and β2AR can form heteromers in cells like lymphoma cells. researchgate.netashpublications.org

The functional consequences of CXCR4-β2AR heteromerization have been demonstrated in cell-based assays. Co-activation of both receptors with their respective ligands, CXCL12 (for CXCR4) and epinephrine (B1671497) (for β2AR), leads to a synergistic increase in calcium flux and β-arrestin recruitment, indicating functional cross-talk and altered signaling. researchgate.netashpublications.org Complete blockade of this enhanced signaling requires co-inhibition by antagonists targeting both receptors. researchgate.netashpublications.org

The potential therapeutic implications of targeting CXCR4 heteromerization are being explored. For instance, the combination of this compound (GPC-100) with propranolol (B1214883), a β-adrenergic receptor blocker, has been investigated for enhanced hematopoietic stem cell mobilization. ashpublications.orgresearchgate.netashpublications.orgpostersessiononline.eu Preclinical findings suggest that the addition of propranolol to this compound alone or in combination with G-CSF can enhance mobilization. ashpublications.orgresearchgate.netashpublications.orgpostersessiononline.eu This research supports the concept that modulating CXCR4 heteromers may offer therapeutic benefits, particularly in areas like stem cell mobilization and potentially in treating CXCR4-positive cancers. patsnap.comresearchgate.netashpublications.org

Interaction with Beta-Adrenergic Receptors (e.g., β2 AR)

Emerging research indicates a functional interaction between CXCR4, the primary target of this compound, and the beta-2 adrenergic receptor (β2 AR), also known as ADRB2 gpcr.co.krpostersessiononline.eu. Both CXCR4 and β2 AR are GPCRs and can form heteromers in native cellular environments postersessiononline.euresearchgate.net. Studies using techniques such as Proximity Ligation Assay (PLA) have demonstrated that endogenously expressed CXCR4 and β2 AR can co-localize and form these heteromers postersessiononline.euresearchgate.net. This interaction is not merely structural but has functional consequences, influencing downstream signaling pathways postersessiononline.eu.

Preclinical data suggests that the combined blockade of CXCR4 with this compound (GPC-100) and the β2 AR can lead to enhanced cellular responses, particularly in the context of chemotherapy sensitivity in certain cancer cells bloodcancerstoday.comonco-this-week.com. This indicates that this compound's pharmacological profile may extend beyond its direct antagonism of CXCR4 to include modulatory effects influenced by its interaction or the interaction of its target with other receptors like β2 AR within heteromeric complexes gpcr.co.krpostersessiononline.eu.

Impact on Signaling Pathways and Cellular Responses

This compound's primary mechanism of action involves antagonizing the CXCR4 receptor, thereby disrupting the CXCL12/CXCR4 signaling axis ontosight.aipatsnap.com. This disruption leads to the attenuation of downstream signaling pathways typically activated by CXCR4, including Gαi and β-arrestin recruitment, as well as the Gαi-mediated inhibition of the cAMP signaling pathway patsnap.com. Studies have characterized this compound as having inverse agonistic properties and being a non-CXCR4-monomerizing small molecule antagonist, distinguishing its pharmacological profile from other CXCR4 antagonists like AMD3100 patsnap.com.

The interaction between CXCR4 and β2 AR has been shown to create an alternate signaling pathway that is synergistically dependent on the activation of both receptors patsnap.comgpcr.co.kr. Activation of both CXCR4 and β2 AR with their respective agonists, CXCL12 and epinephrine, synergistically increases calcium flux within cells postersessiononline.eu. This synergistic increase in calcium flux can be completely blocked by the combination of this compound (GPC-100) and a beta-adrenergic blocker like propranolol postersessiononline.eu. This suggests that this compound, in conjunction with β2 AR blockade, can impact signaling pathways beyond those solely mediated by CXCR4 activation postersessiononline.eu.

Furthermore, the combined blockade of CXCR4 and β2 AR with this compound and propranolol has demonstrated enhanced effects on cell mobilization and increased sensitivity to chemotherapy in preclinical studies bloodcancerstoday.comonco-this-week.comashpublications.org. Specifically, combining this compound (GPC-100) and propranolol with cytarabine (B982) chemotherapy has been shown to increase drug sensitivity in acute myeloid leukemia (AML) cells, indicated by a significant reduction in IC50 values compared to cytarabine alone bloodcancerstoday.comlarvol.com. This suggests that targeting the CXCR4-β2 AR interaction can influence cellular responses related to survival and drug resistance, potentially by disrupting the protective effects of the bone marrow microenvironment bloodcancerstoday.com.

Data illustrating the synergistic effect on calcium flux is presented below:

Agonist Treatment (Concentration)Effect on Calcium Flux (% of CXCL12)
VehicleBaseline
CXCL12 (200 nM)100% (Normalized)
Epinephrine (10 μM)Minimal Increase
CXCL12 (200 nM) + Epinephrine (10 μM)Synergistic Increase
CXCL12 (200 nM) + Epinephrine (10 μM) + GPC-100 (10 μM) + Propranolol (10 μM)Complete Blockade

This table summarizes findings indicating the synergistic increase in calcium flux upon co-activation of CXCR4 and β2 AR and the complete blockade of this synergy by the combination of this compound (GPC-100) and propranolol postersessiononline.eu.

Advanced Research Methodologies Applied to Burixafor Studies

High-Throughput Screening Techniques for Compound Identification

High-throughput screening (HTS) is an automated process used in drug discovery to rapidly test large libraries of chemical and/or biological compounds against a specific biological target or for a desired cellular phenotype plos.orgutsouthwestern.eduevotec.comdrugtargetreview.com. This technique allows for the efficient identification of potential "hit" compounds that exhibit the desired activity plos.orgevotec.com. HTS campaigns can involve screening hundreds of thousands or even millions of compounds drugtargetreview.com. High-throughput virtual screening, a computational approach, can also be used to identify potential inhibitors based on their binding affinities to a target. One study utilized high-throughput virtual screening of a library of approved and investigational drugs, which led to the identification of Burixafor, along with batefenterol (B1667760) and eluxadoline, as potential inhibitors with high binding affinities to targets relevant to mpox. These identified compounds were further validated by molecular dynamics simulations to determine their potential binding modes patsnap.com.

Application of Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques, such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), play a vital role in preclinical research by allowing non-invasive visualization and assessment of disease progression, therapeutic responses, and the biodistribution of compounds in living organisms utsouthwestern.eduiu.edu. These techniques provide valuable in vivo data that complements in vitro studies. In the context of this compound, which is being investigated for various conditions including hematological neoplasms and potentially inflammatory responses, advanced imaging in preclinical models can provide insights into its effects on target tissues or disease indicators. For example, studies in preclinical models, such as a porcine model of acute rejection in cardiac transplantation, have utilized techniques like cardiac magnetic resonance imaging to characterize changes associated with acute rejection, in which context this compound's effect on alleviating inflammatory responses was also investigated researchgate.net. Furthermore, CXCR4, the target of this compound, is a focus of CXCR4-targeted radiopharmaceuticals for imaging malignant tumors in preclinical models mdpi.comnih.gov. While specific imaging studies detailing the direct interaction or distribution of this compound using these techniques were not prominently featured in the provided results, advanced imaging in relevant preclinical models is a crucial component of evaluating compounds like this compound.

Future Directions and Emerging Research Avenues for Burixafor

Exploration of Novel Biological Applications beyond Hematopoietic Mobilization

Beyond its established use in mobilizing hematopoietic stem cells for transplantation, Burixafor is being investigated for its potential in several other disease areas. taigenbiotech.comnewdrugapprovals.orgbiospectrumasia.com These explorations are driven by the understanding of the multifaceted roles of the CXCR4 pathway in various physiological and pathological processes.

Further Research into Anti-Angiogenic Properties

This compound has demonstrated anti-angiogenic properties, which are being further researched. glpbio.commedchemexpress.comtargetmol.com Angiogenesis, the formation of new blood vessels, is a critical process in various diseases, including cancer and certain ocular conditions. The ability of this compound to interfere with this process suggests potential therapeutic utility. Research is ongoing to elucidate the precise mechanisms by which this compound exerts its anti-angiogenic effects.

Investigation in Intraocular Neovascular Diseases (e.g., choroidal neovascularization)

Given its anti-angiogenic properties, this compound is being investigated for its potential in treating intraocular neovascular diseases, such as choroidal neovascularization (CNV). glpbio.commedchemexpress.comtargetmol.commedchemexpress.com CNV is a major cause of vision loss in conditions like age-related macular degeneration. Preclinical studies, including those using animal models of choroidal neovascular disease, have shown that this compound can achieve sustained delivery to the retina and choroid and exert anti-angiogenic activity. medchemexpress.com The potential of targeting CXCR4 in the context of fibrosis resulting from neovascularization in the eye is considered a realistic strategy to prevent the deterioration of visual acuity. rsc.org

Studies in Cancer Progression and Metastasis (mechanistic focus)

The role of the CXCL12/CXCR4 axis in cancer progression and metastasis is well-established, making CXCR4 a compelling target for cancer therapy. mdpi.comnih.govresearchgate.net this compound, as a CXCR4 antagonist, is being studied for its potential to inhibit tumor growth and prevent the spread of cancer cells. taigenbiotech.combiospace.comtaigenbiotech.commedchemexpress.com Research in this area focuses on the mechanistic aspects of how this compound interferes with cancer cell migration, invasion, and the tumor microenvironment, where CXCL12 plays a key role in regulating the interaction between the tumor and its microenvironment. mdpi.comhi-stem.de Studies in preclinical models have shown that CXCR4 antagonists can disrupt the CXCL12-CXCR4 axis, which contributes to metastatic progression. patsnap.com this compound is currently in clinical development for applications including chemosensitization in hematological and solid tumors. taigenbiotech.combiospace.comtaigenbiotech.com

Role in Autoimmune and Inflammatory Disorders (mechanistic focus)

The involvement of the CXCL12/CXCR4 axis in immune cell trafficking and inflammation suggests a potential role for this compound in the treatment of autoimmune and inflammatory disorders. taigenbiotech.commedchemexpress.comtargetmol.comtandfonline.comnih.gov Research is exploring the mechanistic basis of this compound's effects on immune responses and inflammation. This compound has been shown to mobilize mesenchymal stem cells and attenuate inflammation in preclinical models. glpbio.commedchemexpress.com CXCR4 has been a target of interest in autoimmune disorders such as multiple sclerosis and rheumatoid arthritis, and lung inflammation/fibrosis, based on its involvement in leukocyte chemotaxis toward sites of inflammation. tandfonline.com

Potential in Viral Infections (e.g., mpox, HIV) (mechanistic focus)

CXCR4 serves as a co-receptor for the entry of certain viruses, including specific strains of HIV. researchgate.nettandfonline.com This has led to investigations into the potential of CXCR4 antagonists like this compound in the context of viral infections. taigenbiotech.combiospectrumasia.commdpi.complos.org While research on this compound's direct role in viral infections like mpox and HIV is ongoing, the broader understanding of CXCR4's involvement in viral pathogenesis provides a mechanistic basis for these investigations. For instance, mpox virus infection and its co-infection with HIV are areas of active research, particularly concerning the interplay between the viruses and host cells and the mechanisms contributing to pathogenesis. nih.govmdpi.comcdc.gov Although there is no treatment specifically approved for mpox virus infections, potential antivirals have been explored through in silico methods, and this compound has been identified as a candidate in such studies. mdpi.com

Refinement of Receptor Targeting Strategies

Targeting Allosteric Pockets of CXCR4

While this compound is known to inhibit the binding of CXCL12 at the orthosteric site of CXCR4, research is exploring the potential of targeting allosteric pockets on the receptor as a future direction elifesciences.orgbiorxiv.org. Allosteric modulation involves binding to a site distinct from the primary ligand-binding site, which can induce conformational changes that affect receptor activity nih.govrsc.org. Targeting allosteric pockets may offer advantages such as improved selectivity and the ability to modulate specific signaling pathways rather than causing a complete blockade of the receptor, potentially reducing adverse effects associated with full receptor inhibition while preserving essential physiological functions elifesciences.orgpatsnap.com. Recent studies have demonstrated that targeting a minor allosteric pocket of CXCR4 can induce immunomodulating effects in immune cells, suggesting a potential for novel therapeutic options in autoimmune diseases nih.govtandfonline.comresearchgate.net. In silico analyses and in vitro screening are being employed to identify allosteric CXCR4 modulators that selectively alter certain receptor functions, such as chemotaxis and cell polarization, without impacting other functions like ligand binding or receptor internalization elifesciences.orgbiorxiv.orgelifesciences.org.

Understanding Functional Selectivity in Different Signaling Pathways

Understanding the functional selectivity of this compound and future CXCR4-targeted agents in different signaling pathways is a crucial area of research elifesciences.orgbiorxiv.org. The CXCR4/CXCL12 axis activates multiple intracellular signaling cascades, including the phosphoinositide 3-kinase (PI3K), phospholipase C (PLC), Janus kinase/signal transducers and activators of transcription (JAK/STAT), and mitogen-activated protein kinase (MAPK) pathways nih.gov. These pathways collectively regulate vital cellular processes such as intracellular calcium mobilization, cell adhesion, migration, stem cell homing, and immune responses nih.gov. Aberrant activation of some of these pathways is implicated in cancer progression, drug resistance, and metastasis nih.gov. Research into functional selectivity aims to determine how this compound and its derivatives differentially impact these downstream pathways. Compounds binding to allosteric pockets, for instance, appear to exhibit functional selectivity with inverse agonistic properties in selected GPCR signaling pathways (Gi activation), and further research is needed to fully characterize the additional signaling pathways involved in their effects tandfonline.comresearchgate.net. Studies are exploring how allosteric modulators can selectively affect processes like cell polarization and chemotaxis while sparing other signaling effects elifesciences.orgbiorxiv.orgelifesciences.org. Furthermore, research into the potential heteromerization of CXCR4 with other receptors, such as the beta-2 adrenergic receptor (β2AR), highlights the complexity of CXCR4 signaling and presents opportunities to explore how this compound might influence these receptor pairs and their associated alternate signaling pathways gpcr.co.krnih.govplos.org.

Development of Novel this compound Analogues and Derivatives

The development of novel this compound analogues and derivatives is an ongoing area of research aimed at improving selectivity, potency, and pharmacokinetic properties patsnap.com. This compound itself is based on a cyclic bicyclam structure and has shown greater affinity for CXCR4 compared to earlier compounds like AMD3100 nih.gov. To address limitations of macrocyclic structures, the development of orally bioavailable non-macrocyclic derivatives is being pursued nih.gov. Extensive libraries of small molecules are being screened to discover novel structural templates patsnap.com. The goal is to optimize chemical structures to enhance selectivity and potency while minimizing off-target effects patsnap.com. Preclinical studies with novel analogues are essential to evaluate their binding affinity, functional activity, and potential therapeutic benefits in various disease models.

Advanced In Silico Modeling for Structure-Based Drug Design

Advanced in silico modeling techniques play a significant role in the future development of this compound and related compounds, particularly in structure-based drug design nih.govelifesciences.orgtaigenbiotech.comresearchgate.net. Computational approaches, such as molecular docking, molecular dynamics simulations, and structural bioinformatics tools, are used to analyze the structure of CXCR4, identify potential binding sites (including allosteric pockets), generate candidate molecules, predict their binding affinities, and optimize their structures to improve interactions with the receptor researchgate.netimtm.cznih.govnih.gov. In silico modeling can help in the rational design of novel this compound analogues with desired properties, screen large libraries of compounds virtually, and gain insights into the molecular mechanisms of receptor activation and modulation rsc.orgresearchgate.netnih.govfrontiersin.org. This approach can accelerate the drug discovery process and reduce the need for extensive experimental screening researchgate.net. For example, in silico molecular modeling has been used in conjunction with in vitro screening to identify allosteric modulators of CXCR4 elifesciences.orgbiorxiv.orgelifesciences.org.

Translational Research Considerations in Preclinical Development (excluding human clinical translation)

Translational research in the preclinical development of this compound focuses on bridging the gap between basic scientific discoveries and their potential application, without extending to human clinical trials nih.govucla.edu. This involves rigorous in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound and its analogues in relevant disease models nih.gov. Key considerations include selecting appropriate animal models that accurately mimic human disease conditions, optimizing study designs to ensure robust and reproducible results, and evaluating biomarkers that can predict therapeutic response nih.govscispace.com. Preclinical translational research aims to gather sufficient data to support further development, including understanding the pharmacokinetics and pharmacodynamics of the compound in animal models nih.govnus.edu.sg. This stage is critical for assessing the potential of this compound in various indications, such as its use as a chemotherapy sensitizer (B1316253) or in ischemic tissue repair, as demonstrated in animal models medchemexpress.comtaigenbiotech.com. Studies in preclinical models, including those using animal models, suggest that this compound can potentiate the effects seen in combination with other mobilizing agents patsnap.com. Future preclinical studies may also explore the impact of this compound in specific disease contexts, such as mouse models of chronic stress or cancers like multiple myeloma nih.govplos.org.

Q & A

Q. What is the primary mechanism of action of Burixafor in hematopoietic stem cell mobilization, and what experimental methods validate this?

this compound inhibits CXCR4 by blocking stromal-derived factor-1 (SDF-1/CXCL12) binding, disrupting the SDF-1/CXCR4 axis critical for retaining stem cells in bone marrow. Validation methods include:

  • Receptor binding assays : Competitive binding studies using radiolabeled SDF-1 to measure this compound's IC50 .
  • In vitro chemotaxis assays : Testing inhibition of SDF-1-induced cell migration in human CD34+ cells .
  • In vivo murine models : Quantifying peripheral blood CD34+ cell counts post-administration compared to controls .

Q. How do preclinical studies design experiments to assess this compound's efficacy in transplantation models?

Studies often use large animal models (e.g., swine heart transplants) with endpoints like:

  • Acute rejection freedom : Histopathological grading of graft tissue .
  • Survival analysis : Kaplan-Meier curves comparing treated vs. control groups under immunosuppressive regimens .
  • Pharmacodynamic markers : CXCR4 receptor occupancy measured via flow cytometry .

Q. What protocols ensure reliable preparation of this compound solutions for in vivo studies?

Key steps include:

  • Solubility optimization : Using low-frequency sonication in aqueous solutions (50 mg/mL in H2O) .
  • Stability testing : Storing stock solutions at -80°C for long-term stability and avoiding freeze-thaw cycles .
  • Dosing validation : Dose-response curves in murine models to determine optimal mobilization efficacy .

Advanced Research Questions

Q. How can contradictions in this compound's stem cell mobilization efficacy across studies be resolved?

Discrepancies may arise from variations in:

  • Patient/donor subgroups : Poor mobilizers vs. healthy donors, requiring stratified randomization in trials .
  • Combination therapies : Synergy with G-CSF or beta-blockers (e.g., propranolol) necessitates factorial experimental designs .
  • Dosage timing : Pharmacokinetic profiling to align peak drug concentration with endogenous stem cell rhythms .

Q. What methodological approaches evaluate this compound's potential off-target effects?

Strategies include:

  • Broad receptor panels : Screening against 68+ targets (e.g., GPCRs, kinases) to confirm selectivity .
  • CYP enzyme inhibition assays : Testing activity against CYP1A2, CYP2D6, etc., to rule out drug-drug interactions .
  • In vivo toxicity studies : Monitoring organ-specific biomarkers (e.g., cardiac troponin for cardiotoxicity) .

Q. How do phase II trials optimize this compound-G-CSF combination protocols for autologous stem cell transplantation?

Trials employ:

  • Adaptive dosing : Escalating this compound doses with fixed G-CSF to identify maximal tolerated combinations .
  • Endpoint standardization : Primary endpoints (e.g., ≥5×10⁶ CD34+ cells/kg) and secondary endpoints (e.g., time to engraftment) .
  • Pharmacoeconomic analysis : Cost-effectiveness of reducing G-CSF duration via this compound augmentation .

Q. What in vitro models elucidate this compound's role in preventing HIV viral escape via CXCR4 inhibition?

Models include:

  • Dual-tropic HIV strains : Co-culturing X4 and R5 viruses with primary T-cells to assess quasi-species suppression .
  • CRISPR-Cas9-edited cells : Knockout of CCR5/CXCR4 to validate this compound's efficacy in blocking viral entry .
  • Long-term viral culture : Monitoring resistance emergence over 9+ weeks using PCR for gp41 domain mutations .

Methodological Resources

  • Clinical trial templates : Refer to NCT02478125 for phase I dose-escalation frameworks .
  • Data analysis tools : Use Kaplan-Meier survival curves for graft rejection studies and mixed-effects models for combination therapy efficacy .
  • Chemical handling guidelines : Follow ECHA and Beilstein Journal protocols for compound characterization and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.